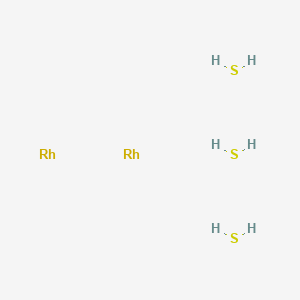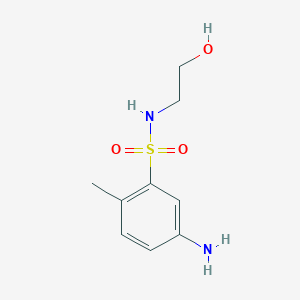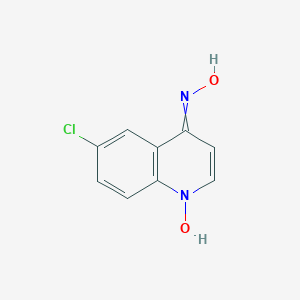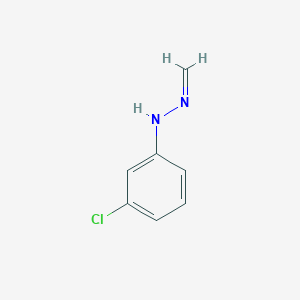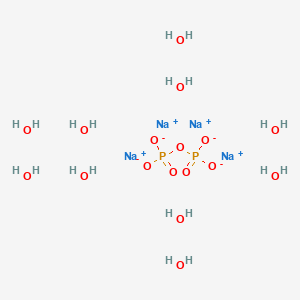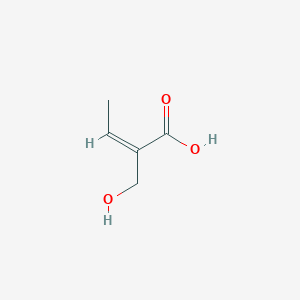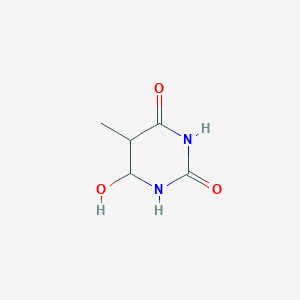
Thymine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymine hydrate is a nucleic acid base that is commonly found in DNA. It is a pyrimidine derivative, which means it has a six-membered ring structure. Thymine hydrate is an essential component of DNA and plays an important role in the genetic code.
Mécanisme D'action
Thymine hydrate works by forming hydrogen bonds with other nucleic acid bases in DNA. These hydrogen bonds help to stabilize the DNA structure and ensure the accurate transmission of genetic information.
Effets Biochimiques Et Physiologiques
Thymine hydrate has several biochemical and physiological effects. It is essential for the proper functioning of DNA and plays a critical role in the genetic code. Thymine hydrate also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Thymine hydrate has several advantages for lab experiments. It is readily available and relatively inexpensive. Thymine hydrate is also stable under a wide range of conditions, which makes it easy to work with in the laboratory. However, one limitation of thymine hydrate is that it can be difficult to purify.
Orientations Futures
There are many future directions for research involving thymine hydrate. One area of interest is the development of new methods for synthesizing thymine hydrate. Another area of research is the study of the role of thymine hydrate in DNA repair mechanisms. Additionally, researchers are interested in exploring the potential therapeutic applications of thymine hydrate, particularly in the treatment of cancer.
Méthodes De Synthèse
Thymine hydrate can be synthesized in the laboratory using a variety of methods. One common method is the reaction of uracil with methanol in the presence of a strong acid catalyst. This reaction produces thymine hydrate and water as byproducts.
Applications De Recherche Scientifique
Thymine hydrate has many scientific research applications. It is commonly used in the study of DNA and genetic material. Thymine hydrate is also used in the synthesis of nucleotides, which are the building blocks of DNA.
Propriétés
Numéro CAS |
13514-92-6 |
|---|---|
Nom du produit |
Thymine hydrate |
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10) |
Clé InChI |
IXLRNGYVHSNFAY-UHFFFAOYSA-N |
SMILES |
CC1C(NC(=O)NC1=O)O |
SMILES canonique |
CC1C(NC(=O)NC1=O)O |
Synonymes |
6-hydroxy-5,6-dihydrothymine 6-hydroxy-5,6-dihydrothymine, (cis)-isomer 6-hydroxy-5,6-dihydrothymine, (trans)-isomer thymine hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



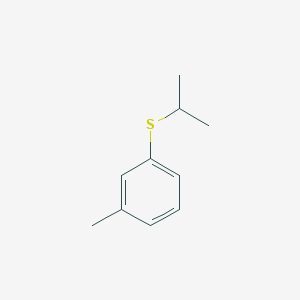
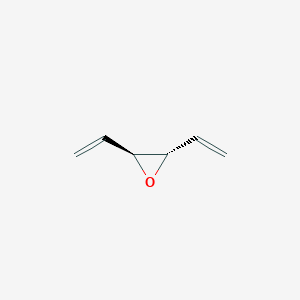
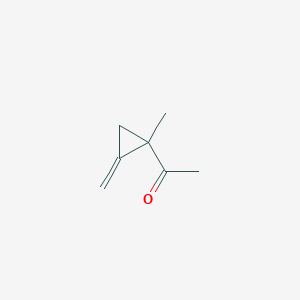
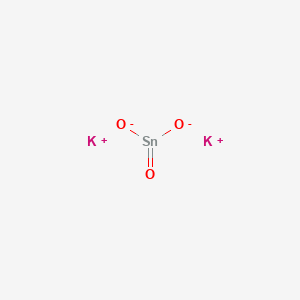
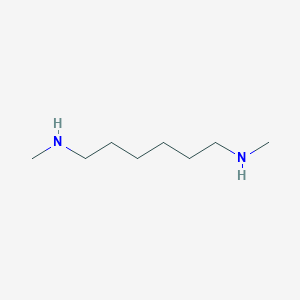
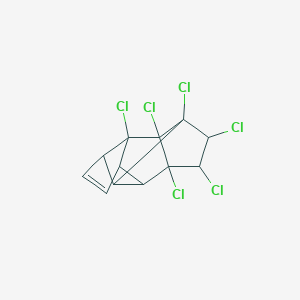
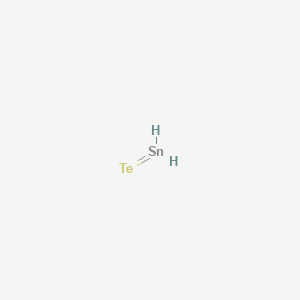
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
